molecular formula C9H8BrN3O2 B14772708 (NE)-N-[(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methylidene]hydroxylamine

(NE)-N-[(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methylidene]hydroxylamine

Cat. No.: B14772708
M. Wt: 270.08 g/mol
InChI Key: PIZGCUBTKXYEPY-UHFFFAOYSA-N
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Description

(E)-N-({4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine is a synthetic organic compound characterized by its unique pyrazolo[1,5-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-({4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-bromo-6-methoxy-3-nitropyridine and hydrazine.

    Introduction of the hydroxylamine group: This step involves the reaction of the pyrazolo[1,5-a]pyridine intermediate with hydroxylamine hydrochloride under basic conditions to form the desired hydroxylamine derivative.

    Formation of the (E)-methylidene group: The final step involves the condensation of the hydroxylamine derivative with an aldehyde or ketone to form the (E)-methylidene group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-({4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

(E)-N-({4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of (E)-N-({4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazolo[1,5-a]pyridine core can also interact with various receptors or ion channels, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-({4-chloro-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine
  • (E)-N-({4-fluoro-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine
  • (E)-N-({4-iodo-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine

Uniqueness

The uniqueness of (E)-N-({4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom can also affect the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

N-[(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C9H8BrN3O2/c1-15-7-2-8(10)9-6(4-12-14)3-11-13(9)5-7/h2-5,14H,1H3

InChI Key

PIZGCUBTKXYEPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=C(C=N2)C=NO)C(=C1)Br

Origin of Product

United States

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